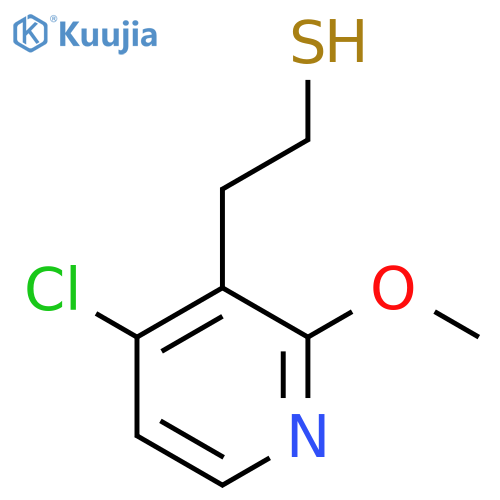Cas no 2228671-15-4 (2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol)

2228671-15-4 structure
商品名:2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
- EN300-1986078
- 2228671-15-4
-
- インチ: 1S/C8H10ClNOS/c1-11-8-6(3-5-12)7(9)2-4-10-8/h2,4,12H,3,5H2,1H3
- InChIKey: SBDFMPJHKIXXSY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CN=C(C=1CCS)OC
計算された属性
- せいみつぶんしりょう: 203.0171628g/mol
- どういたいしつりょう: 203.0171628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1986078-5g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 5g |
$4722.0 | 2023-09-16 | ||
| Enamine | EN300-1986078-0.05g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 0.05g |
$1368.0 | 2023-09-16 | ||
| Enamine | EN300-1986078-0.5g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 0.5g |
$1563.0 | 2023-09-16 | ||
| Enamine | EN300-1986078-2.5g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 2.5g |
$3191.0 | 2023-09-16 | ||
| Enamine | EN300-1986078-10.0g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 10g |
$7004.0 | 2023-06-03 | ||
| Enamine | EN300-1986078-1g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 1g |
$1629.0 | 2023-09-16 | ||
| Enamine | EN300-1986078-0.25g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 0.25g |
$1498.0 | 2023-09-16 | ||
| Enamine | EN300-1986078-1.0g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 1g |
$1629.0 | 2023-06-03 | ||
| Enamine | EN300-1986078-0.1g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 0.1g |
$1433.0 | 2023-09-16 | ||
| Enamine | EN300-1986078-10g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 10g |
$7004.0 | 2023-09-16 |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
2228671-15-4 (2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol) 関連製品
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
